N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and an acetamide group
Properties
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO2/c1-8-4-9(2-3-10(8)13)5-17-11(18)6-19-7-12(14,15)16/h2-4H,5-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCHSDKUGSNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)COCC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzyl chloride and 2,2,2-trifluoroethanol.
Formation of Intermediate: The 4-fluoro-3-methylbenzyl chloride reacts with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form an intermediate ether compound.
Acetamide Formation: The intermediate is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays. Its fluorinated groups make it a candidate for studying fluorine’s effects on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
- N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)propionamide
- N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)butyramide
Uniqueness
N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to its specific combination of fluorine atoms and the acetamide group. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced binding interactions, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
